molecular formula C5H5NO3 B087390 Isoxazole-4-carboxylic acid methyl ester CAS No. 15166-81-1

Isoxazole-4-carboxylic acid methyl ester

Cat. No. B087390
CAS RN: 15166-81-1
M. Wt: 127.1 g/mol
InChI Key: LBBXBTTYJMXYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of isoxazole-4-carboxylic acid methyl ester involves several innovative methods, including controlled isomerization and domino reactions. A notable approach is the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles leading to the formation of isoxazole-4-carboxylic esters and amides in good yields. This method highlights the versatility of isoxazole derivatives in synthetic chemistry, allowing for the efficient preparation of these compounds under mild conditions (Serebryannikova et al., 2019).

Molecular Structure Analysis

The molecular structure of isoxazole-4-carboxylic acid methyl ester is characterized by its isoxazole ring, which exhibits slight distortions from planarity due to steric interactions. Structural analysis through crystallography has provided insights into the orientation of functional groups around the isoxazole core, facilitating a deeper understanding of its reactivity and interaction with other molecules (Smith et al., 1991).

Chemical Reactions and Properties

Isoxazole-4-carboxylic acid methyl ester participates in a variety of chemical reactions, demonstrating its reactivity and functional utility in organic synthesis. One of the key reactions is the bromination of the methyl group, leading to the formation of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, a precursor for further synthetic transformations (Roy et al., 2004). Additionally, its involvement in cycloaddition reactions to synthesize isoxazole-fused heterocycles showcases its versatility as a synthetic building block.

Scientific Research Applications

  • Field : Chemoproteomic Studies

    • Application : The isoxazole group is developed as a native photo-cross-linker for photoaffinity labeling and chemoproteomic studies .
    • Methods of Application : This involves the use of the isoxazole group as a photo-cross-linker in the process of photoaffinity labeling .
    • Results or Outcomes : The specific outcomes of these studies are not detailed in the available resources .
  • Field : Antibacterial and Antifungal Agents

    • Application : Isoxazoles have been used in the development of antibacterial and antifungal agents .
    • Methods of Application : The specific methods of application are not detailed in the available resources .
    • Results or Outcomes : The specific outcomes of these studies are not detailed in the available resources .
  • Field : Antitumor and Anticancer Agents

    • Application : Isoxazole compounds have been used in the development of antitumor and anticancer agents .
    • Methods of Application : The specific methods of application are not detailed in the available resources .
    • Results or Outcomes : The specific outcomes of these studies are not detailed in the available resources .
  • Field : Neurotransmitter Agonist

    • Application : Isoxazole forms the basis for a neurotransmitter agonist AMPA .
    • Methods of Application : The specific methods of application are not detailed in the available resources .
    • Results or Outcomes : The specific outcomes of these studies are not detailed in the available resources .
  • Field : Antibiotic Agents

    • Application : An isoxazolyl group is found in many beta-lactamase-resistant antibiotics, such as cloxacillin, dicloxacillin, and flucloxacillin .
    • Methods of Application : The specific methods of application are not detailed in the available resources .
    • Results or Outcomes : The specific outcomes of these studies are not detailed in the available resources .
  • Field : Insecticidal Agents

    • Application : Isoxazoles have been used in the development of insecticidal agents .
    • Methods of Application : The specific methods of application are not detailed in the available resources .
    • Results or Outcomes : The specific outcomes of these studies are not detailed in the available resources .
  • Field : Antituberculosis Agents

    • Application : Isoxazole compounds have been used in the development of antituberculosis agents .
    • Methods of Application : The specific methods of application are not detailed in the available resources .
    • Results or Outcomes : The specific outcomes of these studies are not detailed in the available resources .
  • Field : Ulcerogenic Agents

    • Application : Isoxazole forms the basis for a number of ulcerogenic agents .
    • Methods of Application : The specific methods of application are not detailed in the available resources .
    • Results or Outcomes : The specific outcomes of these studies are not detailed in the available resources .
  • Field : Nitric Oxide Donor

    • Application : A derivative of isoxazole, furoxan, is a nitric oxide donor .
    • Methods of Application : The specific methods of application are not detailed in the available resources .
    • Results or Outcomes : The specific outcomes of these studies are not detailed in the available resources .
  • Field : Beta-lactamase-resistant Antibiotics

    • Application : An isoxazolyl group is found in many beta-lactamase-resistant antibiotics, such as cloxacillin, dicloxacillin, and flucloxacillin .
    • Methods of Application : The specific methods of application are not detailed in the available resources .
    • Results or Outcomes : The specific outcomes of these studies are not detailed in the available resources .
  • Field : Organic Chemistry

    • Application : Isoxazole synthesis is a significant area in organic chemistry .
    • Methods of Application : The reaction is applicable to activated nitro compounds and to phenylnitromethane and affords isoxazoline derivatives in higher yields compared with those of other methods .
    • Results or Outcomes : The specific outcomes of these studies are not detailed in the available resources .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, it is always imperative to develop new eco-friendly synthetic strategies . This presents a new chemotype having potential to be translated into an alternate anti-Mtb agent .

properties

IUPAC Name

methyl 1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-8-5(7)4-2-6-9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBXBTTYJMXYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CON=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436830
Record name ISOXAZOLE-4-CARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazole-4-carboxylic acid methyl ester

CAS RN

15166-81-1
Record name ISOXAZOLE-4-CARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoxazole-4-carboxylic acid methyl ester
Reactant of Route 2
Isoxazole-4-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
Isoxazole-4-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
Isoxazole-4-carboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
Isoxazole-4-carboxylic acid methyl ester
Reactant of Route 6
Isoxazole-4-carboxylic acid methyl ester

Citations

For This Compound
9
Citations
T Yamamoto, K Fujita, S Asari, A Chiba… - Bioorganic & Medicinal …, 2007 - Elsevier
… Following Hetero Diels-Alder reaction with 3-methoxyacryl acid methyl ester yielded 5-unsubstituted isoxazole-4-carboxylic acid methyl ester 11 in moderate yield (49%), which lead to …
Number of citations: 50 www.sciencedirect.com
CKY Lee, CJ Easton, M Gebara-Coghlan… - Journal of the …, 2002 - pubs.rsc.org
… A solution of 3-(2,4,6-trimethylphenyl)isoxazole-4-carboxylic acid methyl ester 3c (100 mg, 0.408 mmol) in MeOH (1 mL) was added to a suspension of 10% palladium on carbon (10 mg…
Number of citations: 10 pubs.rsc.org
L Guideri, F De Sarlo, F Machetti - Chemistry–A European …, 2013 - Wiley Online Library
… 3-Methylcarbamoyl-isoxazole-5-carboxylic acid methyl ester (19 a) and 3-methylcarbamoyl-isoxazole-4-carboxylic acid methyl ester (20 a): From methyl propiolate (18 a; 35.6 mg, 0.424 …
E Erba, C La Rosa - Tetrahedron, 2016 - Elsevier
An advanced intermediate in the synthesis of the racemic Neuraminidase inhibitor Peramivir was synthesised in a new and versatile manner starting from a stereoselective 1,3-dipolar …
Number of citations: 7 www.sciencedirect.com
AK Roy, B Rajaraman, S Batra - Tetrahedron, 2004 - Elsevier
… Dibromomethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester (… -3-phenyl-isoxazole-4-carboxylic acid methyl ester (5a) … Formyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester (2a…
Number of citations: 19 www.sciencedirect.com
R Maurya, P Gupta, G Ahmad, DK Yadav… - Medicinal Chemistry …, 2008 - Springer
The protein tyrosine phosphatases (PTPase) are a group of regulatory enzymes that are critically important to a wide variety of cellular functions. PTPase 1B has recently been …
Number of citations: 15 link.springer.com
Q Ren, Y Chen, Z Zhou, Z Cai, S Jiao… - Journal of Medicinal …, 2023 - ACS Publications
The prevalence of nonalcoholic steatohepatitis (NASH) is increasing rapidly worldwide, and NASH has become a serious problem for human health. Recently, the selective activation of …
Number of citations: 1 pubs.acs.org
JH Chu, WS Li, I Chao, GH Lee, WS Chung - Tetrahedron, 2006 - Elsevier
The 1,3-dipolar cycloaddition of adamantylidenefulvene (1) with 2equiv of nitrile oxides 2a–d gave 1/1 cycloadducts, 3a–d and 4a–d, as the major products, and four other 1/2 minor …
Number of citations: 12 www.sciencedirect.com
AK Roy, R Pathak, GP Yadav, PR Maulik, S Batra - Synthesis, 2006 - thieme-connect.com
… 1-hydroxy-2-methoxycarbonylpropyl)-3-(2-chlorophenyl)isoxazole-4-carboxylic Acid Methyl Ester (4b) … -1-hydroxypropyl)-3-(2-chlorophenyl)isoxazole-4-carboxylic Acid Methyl Ester (5b) …
Number of citations: 8 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.